BenchChemオンラインストアへようこそ!

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS 885460‑38‑8) is a polysubstituted thieno[2,3‑d]pyrimidine derivative bearing a 4‑chlorophenyl group at C‑5 and a thien‑2‑ylmethyl moiety at C‑2. The thieno[2,3‑d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, and the 2‑thienylmethyl substituent differentiates this compound from simpler 2‑H or 2‑methyl analogs that dominate commercial catalogs.

Molecular Formula C17H10Cl2N2S2
Molecular Weight 377.3 g/mol
Cat. No. B13080346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine
Molecular FormulaC17H10Cl2N2S2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=N2)Cl
InChIInChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(19)20-14(21-17)8-12-2-1-7-22-12/h1-7,9H,8H2
InChIKeyXCVVNEHICVDLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine – Core Scaffold for Kinase‑Targeted Library Design


4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS 885460‑38‑8) is a polysubstituted thieno[2,3‑d]pyrimidine derivative bearing a 4‑chlorophenyl group at C‑5 and a thien‑2‑ylmethyl moiety at C‑2 . The thieno[2,3‑d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, and the 2‑thienylmethyl substituent differentiates this compound from simpler 2‑H or 2‑methyl analogs that dominate commercial catalogs .

Why 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Thieno[2,3‑d]pyrimidine derivatives exhibit pronounced structure‑activity divergence depending on the nature of the C‑2 substituent [1]. The thien‑2‑ylmethyl group at C‑2 introduces a distinct spatial and electronic profile that influences both target engagement and physicochemical properties relative to 2‑unsubstituted or 2‑methyl analogs [2]. Consequently, generic substitution risks losing the specific kinase‑binding orientation and lipophilicity window that this substitution pattern is designed to exploit, making one‑to‑one replacement scientifically unsound without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence for 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine


Lipophilicity (LogP) Comparison: 2‑Thienylmethyl vs. 2‑H Analog

The target compound exhibits a calculated XLogP3‑AA of 6.5, compared to a reported LogP of 4.66 for the close analog 4‑chloro‑5‑(4‑chlorophenyl)thieno[2,3‑d]pyrimidine (CAS 331761‑46‑7), which lacks the C‑2 thienylmethyl substituent [1]. This ΔLogP of +1.84 indicates substantially higher lipophilicity, which can translate into altered membrane permeability, plasma protein binding, and tissue distribution profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

The target compound has a molecular weight of 377.3 g·mol⁻¹ and a TPSA of 82.3 Ų, versus 281.2 g·mol⁻¹ and a reported PSA of 54.0 Ų for the 2‑unsubstituted comparator [1]. While the increased MW may reduce oral bioavailability potential, the higher TPSA could enhance solubility and modulate transporter interactions, offering a differentiated property set for in vitro pharmacological profiling.

Drug-likeness Oral bioavailability Physicochemical profiling

Commercially Verified Purity Baseline

The target compound is supplied at a minimum purity of 95% (HPLC) according to AKSci product specifications . In contrast, the widely available comparator 4‑chloro‑5‑(4‑chlorophenyl)thieno[2,3‑d]pyrimidine (CAS 331761‑46‑7) is commonly listed at 96% purity , a marginal difference that does not confer a meaningful purity advantage. However, consistent batch‑to‑batch purity documentation is critical for reproducible biological assay results.

Quality control Reproducibility Procurement specification

Scaffold‑Level Evidence: Thieno[2,3‑d]pyrimidine C‑2 Substitution Drives Kinase Selectivity

In a recent series of thieno[2,3‑d]pyrimidine‑based dual VEGFR‑2/EGFR inhibitors, variation of the C‑2 substituent produced IC₅₀ values spanning from sub‑micromolar to >50 µM across MDA‑MB‑231, MCF‑7, and WI‑38 cell lines [1]. While the specific 2‑(thien‑2‑ylmethyl) derivative was not directly reported, the scaffold‑level SAR confirms that C‑2 substitution is a critical determinant of potency and selectivity. Extrapolation suggests that the thien‑2‑ylmethyl group may confer a distinct selectivity fingerprint compared to 2‑H or 2‑methyl analogs.

Kinase selectivity Structure–activity relationship EGFR/VEGFR-2

Recommended Application Scenarios for 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine Based on Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring High Lipophilicity

The elevated calculated LogP (6.5 vs. 4.66 for the 2‑H analog) positions this compound as a candidate for library subsets targeting intracellular kinase domains where membrane permeability is rate‑limiting . Procurement is recommended for medicinal chemistry teams building biased compound collections aimed at CNS‑penetrant or highly lipophilic target space.

Structure–Activity Relationship (SAR) Exploration of C‑2 Substitution Effects

The thien‑2‑ylmethyl group at C‑2 provides a distinct steric and electronic profile relative to 2‑methyl or 2‑unsubstituted analogs. This compound should be included in SAR matrices probing the impact of C‑2 substituents on kinase selectivity, as supported by scaffold‑level evidence that C‑2 variation drives differential antiproliferative potency [1].

Physicochemical Property Benchmarking in Drug‑Likeness Studies

With a molecular weight of 377.3 g·mol⁻¹ and TPSA of 82.3 Ų, this compound occupies a distinct region of drug‑likeness space compared to smaller thienopyrimidine analogs. It is suitable as an internal standard or benchmarking compound in computational and experimental studies evaluating the impact of lipophilicity and polar surface area on ADME endpoints .

Reproducible Biological Assay Deployment Requiring Defined Purity Specifications

The documented 95% purity specification provides a defined quality baseline for in vitro assay reproducibility. Researchers requiring consistent lot‑to‑lot performance for dose‑response studies should request a Certificate of Analysis (CoA) with each batch to ensure the purity specification is maintained .

Quote Request

Request a Quote for 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.